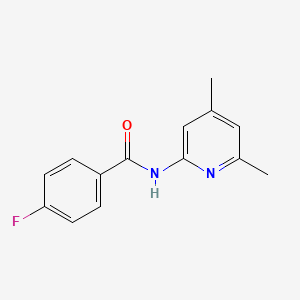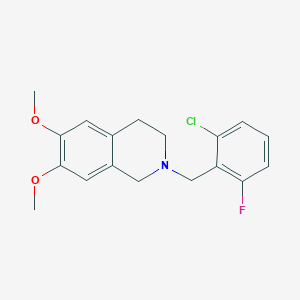![molecular formula C18H23N5O B5874415 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine, also known as TIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound inhibits the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and cell division. By inhibiting the activity of these enzymes, this compound prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has a relatively low toxicity profile and does not exhibit significant adverse effects on normal cells. This compound has been found to be well-tolerated in animal models and has shown promising results in clinical trials for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, this compound's low solubility in water can make it challenging to work with in certain experimental settings. Additionally, this compound's relatively high cost and limited availability can be a limiting factor for some research groups.
Orientations Futures
There are several potential future directions for 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine research. One promising avenue is the development of this compound-based combination therapies for cancer treatment. Additionally, further studies are needed to fully understand this compound's mechanism of action and identify potential biomarkers for predicting patient response to this compound treatment. Finally, this compound's potential applications in other fields, such as neuroscience and infectious disease, warrant further investigation.
In conclusion, this compound is a promising chemical compound with significant potential for scientific research. Its potent anti-tumor activity and relatively low toxicity profile make it a valuable tool for studying cancer biology and developing new cancer treatments. Further research is needed to fully understand this compound's mechanism of action and identify its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine involves the reaction of 2-tert-butylisonicotinamide with piperazine and 2,4,6-trichloropyrimidine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential application in cancer treatment. Research has shown that this compound exhibits potent anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.
Propriétés
IUPAC Name |
(2-tert-butylpyridin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-18(2,3)15-13-14(5-8-19-15)16(24)22-9-11-23(12-10-22)17-20-6-4-7-21-17/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVGLPEMPVGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)

![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)


![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)

